2-[(2E)-2-(methylimino)-4-oxo-3-(propan-2-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide
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Overview
Description
2-[(2E)-2-(methylimino)-4-oxo-3-(propan-2-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a complex organic compound that belongs to the thiazolidine class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(methylimino)-4-oxo-3-(propan-2-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide typically involves the reaction of appropriate thiazolidine derivatives with phenylacetamide under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(methylimino)-4-oxo-3-(propan-2-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(2E)-2-(methylimino)-4-oxo-3-(propan-2-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(methylimino)-4-oxo-3-(propan-2-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide: This compound has a similar thiazolidine structure but differs in the substituents attached to the ring.
Ethyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-[(2E)-2-(methylimino)-4-oxo-3-(propan-2-yl)-1,3-thiazolidin-5-yl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(2-methylimino-4-oxo-3-propan-2-yl-1,3-thiazolidin-5-yl)-N-phenylacetamide |
InChI |
InChI=1S/C15H19N3O2S/c1-10(2)18-14(20)12(21-15(18)16-3)9-13(19)17-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,17,19) |
InChI Key |
JQXZGYKKSMYCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(SC1=NC)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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